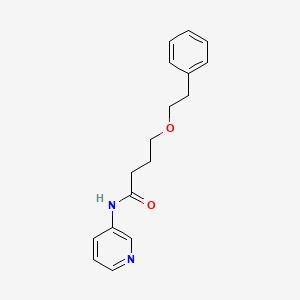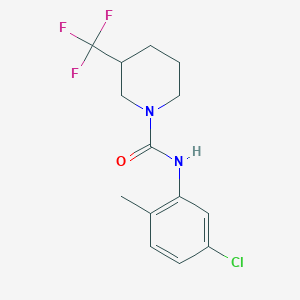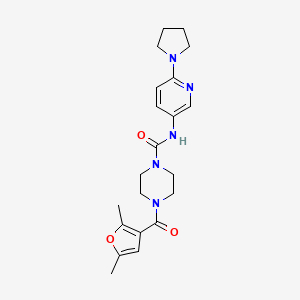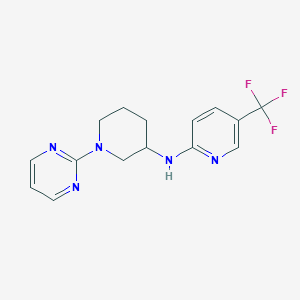
4-(2-phenylethoxy)-N-pyridin-3-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-phenylethoxy)-N-pyridin-3-ylbutanamide is an organic compound that features a pyridine ring and a phenylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylethoxy)-N-pyridin-3-ylbutanamide typically involves the reaction of 4-(2-phenylethoxy)benzaldehyde with pyridine derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts is crucial to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-phenylethoxy)-N-pyridin-3-ylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2-phenylethoxy)-N-pyridin-3-ylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-phenylethoxy)-N-pyridin-3-ylbutanamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-benzyloxy-N-pyridin-3-ylbutanamide
- 4-(2-phenylethoxy)benzaldehyde
- 4-(2-phenylethoxy)chalcone
Uniqueness
4-(2-phenylethoxy)-N-pyridin-3-ylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and a phenylethoxy group makes it particularly versatile in various applications .
Properties
IUPAC Name |
4-(2-phenylethoxy)-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(19-16-8-4-11-18-14-16)9-5-12-21-13-10-15-6-2-1-3-7-15/h1-4,6-8,11,14H,5,9-10,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKANMBKWNWWJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(diethylaminomethyl)phenyl]methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B6620490.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-5-[(2-oxopyridin-1-yl)methyl]furan-2-carboxamide](/img/structure/B6620494.png)
![N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropan-1-amine](/img/structure/B6620497.png)
![1-(1,3-benzodioxol-4-yl)-N-[(2-phenylmethoxypyridin-3-yl)methyl]methanamine](/img/structure/B6620498.png)
![2-acetamido-N-[[2-(1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6620506.png)
![3-[[2-(dimethylamino)ethyl-(2-phenylethyl)carbamoyl]amino]-N,N,4-trimethylbenzamide](/img/structure/B6620512.png)
![N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B6620517.png)


![1-[[2-(Dimethylsulfamoyl)phenyl]methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6620541.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole](/img/structure/B6620549.png)
![3-chloro-N,1-dimethyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]indole-2-carboxamide](/img/structure/B6620559.png)
![N-[3-(2-amino-2-oxoethoxy)-4-methoxyphenyl]-2-(4-chlorophenyl)-2-methylpropanamide](/img/structure/B6620566.png)
